molecular formula C11H18N2 B170753 N-(4-Methylbenzyl)propane-1,3-diamine CAS No. 106353-10-0

N-(4-Methylbenzyl)propane-1,3-diamine

Cat. No.: B170753
CAS No.: 106353-10-0
M. Wt: 178.27 g/mol
InChI Key: WUSFNOHQQLRSCV-UHFFFAOYSA-N
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Description

N-(4-Methylbenzyl)propane-1,3-diamine is an organic compound with the molecular formula C11H18N2 and a molecular weight of 178.28 g/mol . It is characterized by the presence of a benzyl group substituted with a methyl group at the para position and a propane-1,3-diamine moiety. This compound is used in various research applications, particularly in the fields of chemistry and biology.

Scientific Research Applications

N-(4-Methylbenzyl)propane-1,3-diamine is utilized in several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: Research involving this compound includes its potential use as a pharmaceutical intermediate.

    Industry: It is employed in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Methylbenzyl)propane-1,3-diamine can be synthesized through a multi-step process involving the reaction of 4-methylbenzyl chloride with propane-1,3-diamine under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylbenzyl)propane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amine oxides, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(4-Methylbenzyl)propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or allosteric sites on proteins, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylbenzyl)ethane-1,2-diamine
  • N-(4-Methylbenzyl)butane-1,4-diamine
  • N-(4-Methylbenzyl)pentane-1,5-diamine

Uniqueness

N-(4-Methylbenzyl)propane-1,3-diamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its three-carbon chain between the amine groups allows for specific interactions and reactivity patterns that differ from its analogs with shorter or longer carbon chains .

Properties

IUPAC Name

N'-[(4-methylphenyl)methyl]propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-10-3-5-11(6-4-10)9-13-8-2-7-12/h3-6,13H,2,7-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSFNOHQQLRSCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10551816
Record name N~1~-[(4-Methylphenyl)methyl]propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106353-10-0
Record name N~1~-[(4-Methylphenyl)methyl]propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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